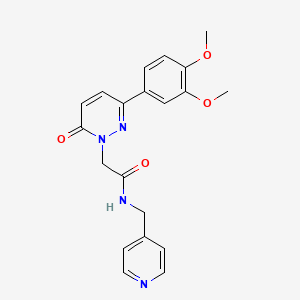

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

Description

This compound is a pyridazinone derivative characterized by a 3,4-dimethoxyphenyl group attached to the pyridazinone core and an acetamide linker terminating in a pyridin-4-ylmethyl moiety. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The 3,4-dimethoxyphenyl substituent introduces electron-donating groups that may enhance binding to biological targets, while the pyridin-4-ylmethyl group contributes to solubility and receptor interaction .

Properties

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-27-17-5-3-15(11-18(17)28-2)16-4-6-20(26)24(23-16)13-19(25)22-12-14-7-9-21-10-8-14/h3-11H,12-13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKSBSVQHWLMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the 3,4-dimethoxyphenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using appropriate boronic acids or halides.

Attachment of the pyridin-4-ylmethyl group: This can be done through nucleophilic substitution reactions, where the pyridazinone core is reacted with pyridin-4-ylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halides, boronic acids, and various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural motifs to 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide exhibit significant anticancer properties. The pyridazine core is often associated with inhibition of cancer cell proliferation and induction of apoptosis. Studies suggest that this compound may also exhibit these properties through mechanisms such as:

- Inhibition of Enzymatic Activity : Acting as an inhibitor for specific enzymes involved in cancer progression.

- Interference with Cell Signaling Pathways : Disrupting key signaling pathways that promote tumor growth.

- Induction of Apoptosis : Inducing programmed cell death in cancer cells.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation. Similar compounds have been documented to possess anti-inflammatory activities, suggesting a potential therapeutic role for this compound in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of compounds related to 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide:

-

Study on Anticancer Activity :

- Researchers found that similar pyridazine derivatives significantly inhibited the proliferation of various cancer cell lines, suggesting that this compound may have comparable effects.

-

Anti-inflammatory Mechanisms :

- A study demonstrated that related compounds reduced the levels of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases.

-

Enzyme Inhibition Studies :

- Investigations into the enzyme inhibition capabilities revealed that certain analogs effectively inhibited key enzymes involved in cancer metabolism.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory, anti-cancer, or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone derivatives share a common core but exhibit distinct biological activities and physicochemical properties due to variations in substituents. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Research Findings and Pharmacological Insights

Substituent Impact :

- Methoxy groups (e.g., 3,4-dimethoxy in the target compound) improve binding to aromatic residues in enzyme active sites, as seen in PDE4 inhibitors .

- Halogenated analogues (e.g., 4-chlorophenyl in ) exhibit higher metabolic stability but may incur toxicity risks .

Bioactivity Trends: Pyridin-4-ylmethyl derivatives (e.g., target compound) demonstrate superior blood-brain barrier penetration compared to pyridin-3-yl or phenyl counterparts, making them candidates for neurotherapeutics .

Synthetic Challenges :

- The 3,4-dimethoxyphenyl group complicates regioselective synthesis, requiring protective strategies for methoxy groups during coupling reactions .

Unique Advantages of the Target Compound

The combination of 3,4-dimethoxyphenyl and pyridin-4-ylmethyl groups distinguishes this compound from analogues:

- Selectivity : The dimethoxy motif may reduce off-target effects compared to halogenated derivatives .

- Solubility: The pyridin-4-ylmethyl group enhances aqueous solubility, addressing a common limitation of pyridazinones .

Biological Activity

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant case studies.

The compound is characterized by the following molecular attributes:

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O6 |

| Molecular Weight | 439.47 g/mol |

| LogP | 1.7863 |

| Polar Surface Area | 83.541 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

The presence of methoxy groups enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multiple organic reactions, including:

- Formation of the Pyridazine Core : Achieved through the reaction of hydrazine with suitable dicarbonyl compounds under acidic conditions.

- Electrophilic Aromatic Substitution : Used to introduce the 3,4-dimethoxyphenyl group.

- Amide Bond Formation : The final step involves forming an amide bond with pyridin-4-ylmethyl using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with cellular macromolecules such as proteins and nucleic acids.

The exact mechanism of action remains under investigation; however, it is believed that the compound may exert cytotoxic effects against cancer cell lines by inhibiting specific enzymes involved in cell proliferation . The structural features suggest potential interactions with receptors or enzymes critical for tumor growth.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating that this compound may possess similar properties .

- Comparative Analysis : A study comparing structurally related compounds revealed that those with larger aromatic groups demonstrated enhanced cytotoxicity, suggesting that the structural complexity of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide could contribute to its biological efficacy .

- Potential Therapeutic Applications : The dual functionality derived from both the acetylamino and pyridazinone groups allows for a broader range of biological interactions compared to simpler analogs. This unique structure may lead to novel therapeutic applications not achievable with less complex molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.